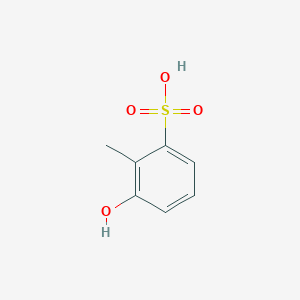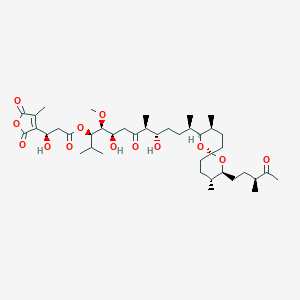
Tautomycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tautomycin is a carboxylic ester.
Tautomycin is a natural product found in Streptomyces, Streptomyces griseochromogenes, and Streptomyces spiroverticillatus with data available.
Applications De Recherche Scientifique
Activité immunosuppressive
La Tautomycine (TMC), un proche parent de la this compound, a été identifiée comme un nouvel immunosuppresseur . La TMC a présenté une activité immunosuppressive unique, environ 100 fois supérieure à celle de la cyclosporine A, un médicament immunosuppresseur largement utilisé . Cela a suscité un intérêt scientifique accru pour la this compound, dans le but de comprendre ses applications potentielles comme nouvelle molécule de tête immunosuppressive .
Inhibition des protéines phosphatases
Il a été constaté que la this compound inhibait les protéines phosphatases 1 et 2A . Elle a induit une hyperphosphorylation des peptides de cytokératine dans les kératinocytes humains, bien que 30 fois moins fortement que l'acide okadaïque .
Activité antifongique
La this compound a démontré une forte activité antifongique contre certains champignons tels que Sclerotinia sclerotiorum . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antifongiques.
Activité non promotrice de tumeur
Fait intéressant, bien qu'elle soit un inhibiteur des protéines phosphatases, la this compound ne favorise pas la croissance tumorale . En fait, il a été constaté qu'elle inhibait le développement tumoral dans l'estomac glandulaire initié avec de la N -méthyl- N ′ -nitro- N -nitrosoguanidine (MNNG) .
Biosynthèse et ingénierie
La biosynthèse et l'ingénierie de la this compound ont été largement étudiées . Le clonage et l'ingénierie d'un groupe de gènes de biosynthèse de polykétides de TMC ont généré plusieurs dérivés présentant des activités biologiques différentes
Mécanisme D'action
Tautomycin is a naturally occurring compound produced by the bacterium Streptomyces spiroverticillatus . It is a polyketide-based structure characterized by three hydroxyl groups, two ketones, a dialkylmaleic anhydride, an ester linkage, a spiroketal, and one methyl ether .
Target of Action
Tautomycin is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A) . These enzymes are the most ubiquitous and abundant serine/threonine phosphatases in eukaryotic cells and play fundamental roles in the regulation of various cellular functions .
Mode of Action
Tautomycin interacts with its targets, PP1 and PP2A, inhibiting their activity . It demonstrates a slight preference for PP1 inhibition relative to PP2A inhibition . This interaction results in the hyperphosphorylation of certain proteins .
Biochemical Pathways
The inhibition of PP1 and PP2A by Tautomycin affects multiple biochemical pathways. For instance, it has been shown to suppress the activation of ERK, among three MAPK kinases (ERK, JNK, and p38), and also suppress the activation of Raf-1, resulting in the inactivation of the MEK-ERK pathway .
Pharmacokinetics (ADME Properties)
Like other drugs, its absorption, distribution, metabolism, and excretion would be influenced by various factors including its physicochemical properties, route of administration, and patient-specific factors .
Result of Action
The molecular and cellular effects of Tautomycin’s action include the alteration of protein phosphorylation states due to the inhibition of PP1 and PP2A. This can lead to changes in cellular signaling pathways, potentially impacting cell growth and division .
Analyse Biochimique
Biochemical Properties
Tautomycin is a potent inhibitor of protein phosphatases PP1 and PP2A . It demonstrates a slight preference for PP1 inhibition relative to PP2A inhibition . The interaction of Tautomycin with these enzymes plays a crucial role in its biochemical activity.
Cellular Effects
In cellular contexts, Tautomycin has been shown to influence various types of cells and cellular processes. For instance, it has been found to decrease neuroendocrine markers, suppress hormonal secretion, and inhibit growth through apoptosis in medullary thyroid cancer (MTC) cells .
Molecular Mechanism
The molecular mechanism of Tautomycin’s action involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Specifically, it inhibits the protein phosphatases PP1 and PP2A, which are crucial regulators of multiple cellular processes .
Propriétés
Numéro CAS |
109946-35-2 |
|---|---|
Formule moléculaire |
C41H66O13 |
Poids moléculaire |
767.0 g/mol |
Nom IUPAC |
[(3R,4R,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |
InChI |
InChI=1S/C41H66O13/c1-21(2)36(51-34(47)20-31(45)35-27(8)39(48)52-40(35)49)38(50-10)32(46)19-30(44)26(7)29(43)13-11-24(5)37-25(6)16-18-41(54-37)17-15-23(4)33(53-41)14-12-22(3)28(9)42/h21-26,29,31-33,36-38,43,45-46H,11-20H2,1-10H3/t22-,23+,24+,25-,26-,29-,31+,32+,33-,36+,37-,38+,41+/m0/s1 |
Clé InChI |
RFCWHQNNCOJYTR-IRCAEPKSSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@H]([C@@H](O2)[C@H](C)CC[C@@H]([C@H](C)C(=O)C[C@H]([C@H]([C@@H](C(C)C)OC(=O)C[C@H](C3=C(C(=O)OC3=O)C)O)OC)O)O)C)O[C@H]1CC[C@H](C)C(=O)C |
SMILES |
CC1CCC2(CCC(C(O2)C(C)CCC(C(C)C(=O)CC(C(C(C(C)C)OC(=O)CC(C3=C(C(=O)OC3=O)C)O)OC)O)O)C)OC1CCC(C)C(=O)C |
SMILES canonique |
CC1CCC2(CCC(C(O2)C(C)CCC(C(C)C(=O)CC(C(C(C(C)C)OC(=O)CC(C3=C(C(=O)OC3=O)C)O)OC)O)O)C)OC1CCC(C)C(=O)C |
Pictogrammes |
Acute Toxic |
Synonymes |
tautomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



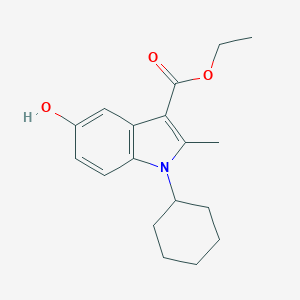

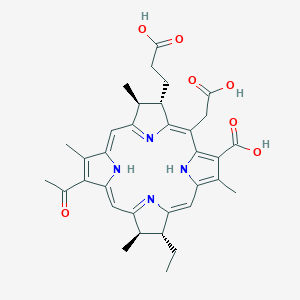
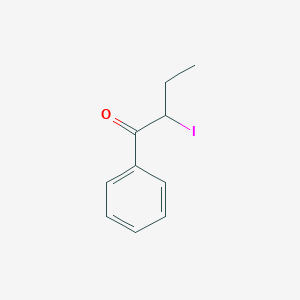
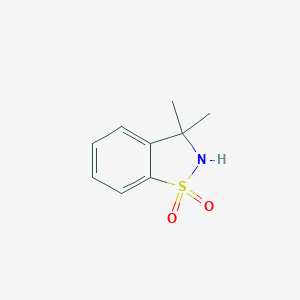

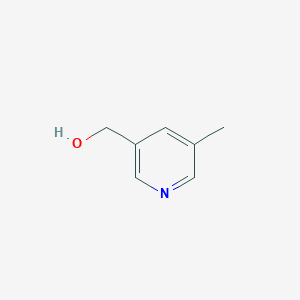
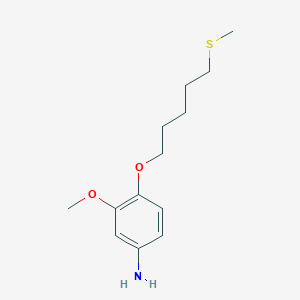
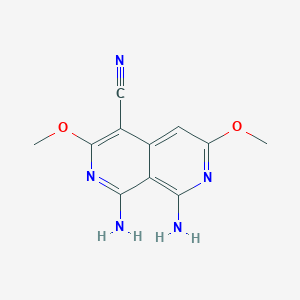
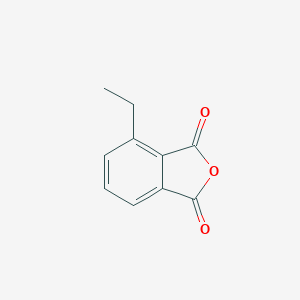
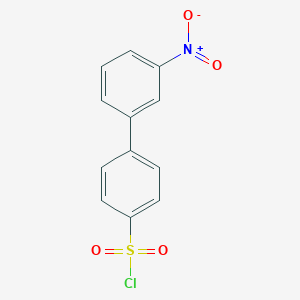
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)

